1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine
Description
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is a piperidine derivative featuring a 3,4-difluorobenzyl group attached to the piperidin-4-amine core. The 3,4-difluorophenyl substitution is notable for its electronic and steric effects, which influence pharmacological activity and physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQXIWMYWRHSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing dithiolane structures exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability in therapeutic contexts. Studies have shown that dithiolane derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Dithiolane derivatives are known to exhibit activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial membranes or inhibition of critical enzymatic processes within the pathogens. This makes it a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. The ability of dithiolanes to scavenge reactive oxygen species (ROS) could play a crucial role in protecting neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science Applications
Polymer Chemistry
In material science, the unique structural features of 5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one allow it to be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of dithiolane units can improve thermal stability and mechanical strength, making these materials suitable for applications in coatings, adhesives, and flexible electronics .
Catalysis
The compound's ability to form stable metal complexes positions it as a potential ligand in catalytic processes. Dithiolane ligands can stabilize metal centers during catalysis, facilitating reactions such as hydrogenation or cross-coupling reactions in organic synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in the substituents on the benzyl group or the piperidine core. Below is a comparative analysis:
*Calculated for free base; salt forms (e.g., dihydrochloride) increase molecular weight.
Pharmacological and Physicochemical Properties
- Bioactivity: The quinoline-linked analog (Compound 9, M+H = 340.2) exhibits antiviral activity against HIV-1, suggesting that fluorine substitution enhances target binding . A trifluoromethyl-substituted analog shows Ki = 1995.26 nM in receptor binding assays, indicating moderate affinity .
- Solubility :
- Safety :
Key Findings and Implications
Trifluoromethyl groups increase lipophilicity but may introduce safety concerns .
Pharmacological Potential: Quinoline-linked analogs highlight the importance of aromatic stacking in antiviral activity . Propionamide derivatives suggest a pathway to improve pharmacokinetic profiles .
Biological Activity
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl moiety, which is known to enhance lipophilicity and modulate interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Piperidine Ring: A six-membered ring containing nitrogen, common in many bioactive compounds.
- Difluorophenyl Group: Substituted at the 1-position of the piperidine, influencing pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- Neurotransmitter Modulation:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
The mechanism of action for this compound involves interactions with specific molecular targets:
- Molecular Targets: The compound may bind to neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Additionally, it may interact with enzymes like COX, modulating inflammatory responses .
- Biological Pathways: By influencing neurotransmission and inflammatory pathways, the compound could play a role in managing conditions like depression and chronic pain.
Case Studies
-
Antidepressant Activity:
- A study focusing on the antidepressant potential of piperidine derivatives found that compounds with similar structures exhibited significant activity in animal models of depression. The modulation of serotonin reuptake was highlighted as a key mechanism.
- Antimicrobial Evaluation:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound | Structure | Notable Activity |
|---|---|---|
| 1-(4-Fluorophenyl)piperidin-4-amine | Structure | Antidepressant effects |
| 2-(4-Methoxyphenyl)piperidin-2-amine | Structure | Analgesic properties |
| N-Methylpiperidin-3-amines | Structure | Neuroprotective effects |
The presence of fluorine atoms in the difluorophenyl group significantly enhances the lipophilicity and receptor affinity compared to other piperidine derivatives, suggesting a tailored approach to drug design based on these modifications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine, and how can purity be optimized?
- Methodology : The synthesis typically involves alkylation of a piperidin-4-amine precursor with a 3,4-difluorobenzyl halide. Key steps include:
- Alkylation : React piperidin-4-amine with 3,4-difluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Combine spectroscopic and computational tools:
- Spectroscopy : NMR (H, C, F) to confirm substituent positions; mass spectrometry (ESI-MS) for molecular weight validation .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Methodology : Focus on receptor-binding assays:
- Radioligand Displacement : Test affinity for serotonin (5-HT) or dopamine (D) receptors using H-labeled ligands in HEK-293 cell membranes .
- Functional Assays : Measure cAMP modulation or calcium flux in transfected cell lines to evaluate agonist/antagonist activity .
Advanced Research Questions
Q. How can reaction conditions be optimized for scale-up synthesis while minimizing side products?
- Methodology : Use kinetic and mechanistic studies:
- Catalytic Screening : Test Ru(III) or Mn-based catalysts to enhance alkylation efficiency (e.g., 85% yield with 0.5 mol% RuCl in DMF at 70°C) .
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify critical parameters via response surface modeling .
Q. How can contradictory data on biological activity (e.g., varying IC values across studies) be resolved?
- Methodology : Conduct meta-analysis with standardized protocols:
- Assay Harmonization : Use identical cell lines (e.g., CHO-K1 for GPCR studies) and buffer conditions (pH 7.4, 0.1% BSA) to reduce variability .
- Free Energy Perturbation (FEP) : Computational modeling to quantify binding entropy/enthalpy trade-offs caused by fluorine substituents .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?
- Methodology : Systematic analog synthesis and profiling:
- Substituent Scanning : Replace 3,4-difluorophenyl with 4-Cl, 4-CF, or 2,6-diF benzyl groups to probe steric/electronic effects .
- 3D-QSAR : CoMFA or CoMSIA models to correlate spatial/electronic descriptors with receptor affinity (e.g., 5-HT vs. D selectivity) .
Q. What are the dominant degradation pathways under physiological conditions, and how can stability be improved?
- Methodology : Oxidative stress and hydrolytic studies:
- Forced Degradation : Expose to HO (0.1% v/v) or pH 9.0 buffers at 37°C; monitor via LC-MS to identify N-dealkylation or piperidine ring oxidation .
- Stabilization : Co-crystallization with cyclodextrins or formulation in lipid nanoparticles to reduce hydrolysis .
Q. How can polypharmacology (e.g., off-target effects on adrenergic receptors) be systematically evaluated?
- Methodology : High-throughput screening and cheminformatics:
- PANEL Screening : Use Eurofins CEREP panels (≥50 targets) to identify off-target interactions at 10 µM .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding modes (e.g., α-adrenergic vs. 5-HT) to guide selective analog design .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
